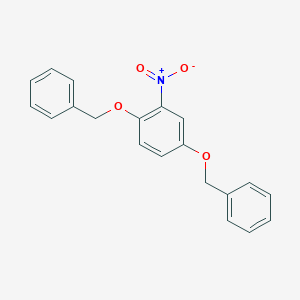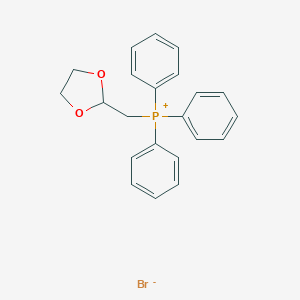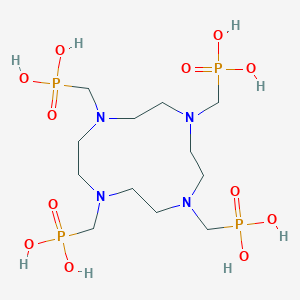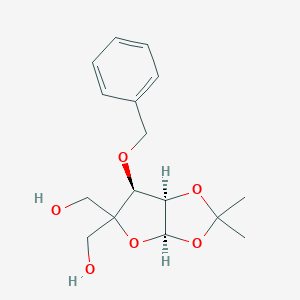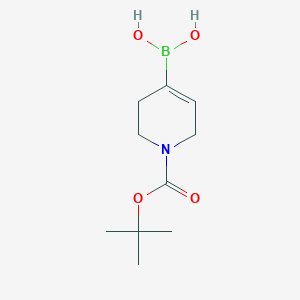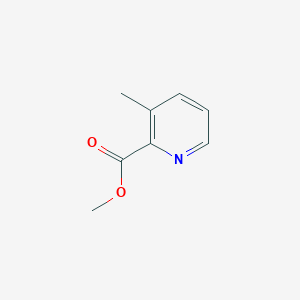
Methyl 3-methylpyridine-2-carboxylate
概要
説明
“Methyl 3-methylpyridine-2-carboxylate” is a chemical compound with the empirical formula C8H9NO2 . It is also known as 3-Methylpicolinic acid, methyl ester . The CAS Number of this compound is 59718-84-2 .
Molecular Structure Analysis
The molecular weight of “Methyl 3-methylpyridine-2-carboxylate” is 151.16 g/mol . The InChI key for this compound is CCQFKEITVOTHIW-UHFFFAOYSA-N . The canonical SMILES string for this compound is CC1=C(N=CC=C1)C(=O)OC .Physical And Chemical Properties Analysis
“Methyl 3-methylpyridine-2-carboxylate” has a refractive index of n20/D 1.516 and a density of 1.121 g/mL at 25 °C . The compound is a clear liquid that can range in color from colorless to slightly pale yellow .科学的研究の応用
Application 1: Synthesis of 2-Methylpyridines
- Summary of the Application : The compound is used in the synthesis of 2-methylpyridines via α-methylation .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The reactions were performed by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification .
Application 2: Synthesis of Metal Complexes
- Summary of the Application : The compound is used as a ligand in the synthesis of various metal complexes .
- Methods of Application : The compound is used to form complexes with metals such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) .
- Results or Outcomes : Various metal complexes were successfully synthesized .
Application 3: Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
- Summary of the Application : The compound is used in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which are known to be melanin concentrating hormone receptor 1 (MCH-R1) antagonists .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The synthesis of these derivatives could potentially lead to the development of new therapeutic agents .
Application 4: Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)
- Summary of the Application : The compound is used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The synthesis of these derivatives could potentially lead to the development of new therapeutic agents .
Application 5: Synthesis of Metal Complexes
- Summary of the Application : The compound is used as a ligand in the synthesis of various metal complexes .
- Methods of Application : The compound is used to form complexes with metals such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) .
- Results or Outcomes : Various metal complexes were successfully synthesized .
Safety And Hazards
“Methyl 3-methylpyridine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
特性
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyridine-2-carboxylate | |
CAS RN |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

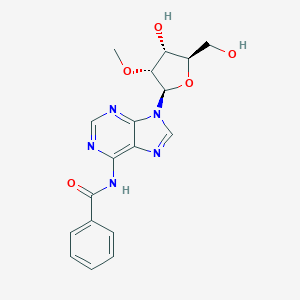
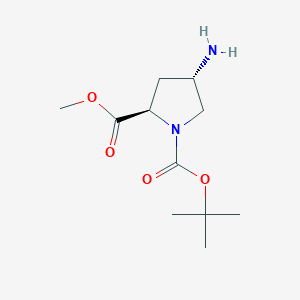


![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
